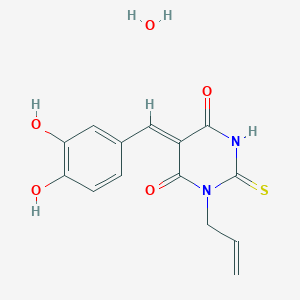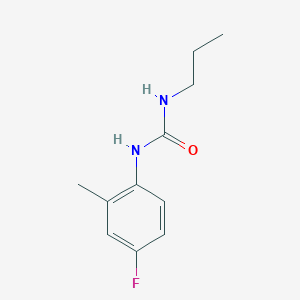![molecular formula C18H26N2O4S B5401337 1-[2-methyl-5-(4-morpholinylsulfonyl)benzoyl]azepane](/img/structure/B5401337.png)
1-[2-methyl-5-(4-morpholinylsulfonyl)benzoyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-methyl-5-(4-morpholinylsulfonyl)benzoyl]azepane is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This molecule is commonly referred to as "AZ-1" and is a member of the azepane family. AZ-1 has been shown to possess unique biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of AZ-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and modulation of certain receptors. AZ-1 has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body. AZ-1 has also been shown to modulate the activity of NMDA receptors in the brain, which play a role in learning and memory.
Biochemical and Physiological Effects
AZ-1 has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, modulation of NMDA receptors, and inhibition of certain cancer cell growth. These effects make AZ-1 a promising candidate for further investigation in various fields, including drug discovery and cancer research.
実験室実験の利点と制限
One of the main advantages of using AZ-1 in lab experiments is its unique biochemical and physiological effects. These effects make it a promising candidate for further investigation in various fields. However, the synthesis of AZ-1 is a complex process that requires specialized equipment and expertise, which can be a limitation for some researchers.
将来の方向性
There are several future directions for research on AZ-1. One potential direction is the investigation of its potential as a treatment for neurological disorders, such as Alzheimer's disease. Another potential direction is the investigation of its potential as a cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of AZ-1 and its potential applications in various fields.
合成法
The synthesis of AZ-1 involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing this molecule involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with morpholine, followed by reduction of the resulting nitro compound to form the final product. This method has been optimized over the years to improve yield and purity.
科学的研究の応用
AZ-1 has been extensively studied for its potential application in various fields, including drug discovery, neurobiology, and cancer research. In drug discovery, AZ-1 has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases. In neurobiology, AZ-1 has been shown to modulate the activity of certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders. In cancer research, AZ-1 has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
azepan-1-yl-(2-methyl-5-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-15-6-7-16(25(22,23)20-10-12-24-13-11-20)14-17(15)18(21)19-8-4-2-3-5-9-19/h6-7,14H,2-5,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWQQFNSCNIPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5401258.png)
![8-{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline](/img/structure/B5401262.png)


![2-{2-[5-(2-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5401280.png)
![5-amino-3-{1-cyano-2-[4-(4-morpholinyl)phenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5401287.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5401289.png)

![N-ethyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5401301.png)
![N-[2-(ethylthio)ethyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5401311.png)
![4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5401313.png)

![N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5401328.png)
![N-[2-(acetylamino)ethyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5401342.png)
